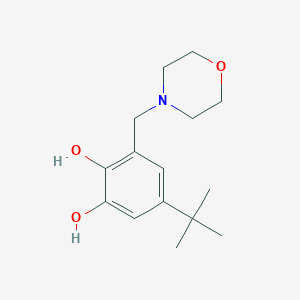

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol, also known as BHT-MOR, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of butylated hydroxytoluene (BHT) and contains a morpholinomethyl group that enhances its properties. In

Applications De Recherche Scientifique

Molecular Structure and Bonding

- Molecular Conformation : Studies on compounds similar to 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol, such as (E)-4-tert-Butyl-2-(2,6-diisopropylphenyliminomethyl)-6-(morpholinomethyl)phenol, reveal insights into molecular conformation. In these molecules, features like the morpholine ring having a chair conformation and the orientation of aromatic rings relative to each other are observed (Zhichen Zhu, Jin Cui, & Mingjie Zhang, 2008).

Chemical Interactions and Kinetics

- Acid-Base Interactions : Research on similar compounds, such as the interaction between tetra(4-nitro-5-tert-butyl)phthalocyanine and morpholine, provides insights into the kinetics of proton transfer and the influence of molecular structure on acid-base interactions (O. Petrov, E. Kuz’mina, V. Maizlish, & A. Rodionov, 2013).

Catalysis and Asymmetric Synthesis

- Catalytic Applications : Compounds like 2,3-bis(tert-butylmethylphosphino)quinoxaline demonstrate the use of tert-butyl groups in catalysis, particularly in asymmetric hydrogenation, suggesting potential roles for related compounds in similar chemical processes (T. Imamoto et al., 2012).

Synthesis and Molecular Design

- Synthetic Methodology : Research on the synthesis of related compounds, such as the facile route to 3,5-disubstituted morpholines, provides insights into the methodologies that could be applicable to 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol. This includes techniques for achieving optical purity and constructing chiral building blocks (R. Dave & N. Sasaki, 2004).

Chemical Reactions and Properties

- Chemical Reactions and Stability : Studies on similar compounds, such as reactions of tert-butoxy radicals with phenols, can provide insights into the reactivity of tert-butyl groups in various solvents and under different conditions. This is relevant for understanding the chemical behavior of 5-(Tert-butyl)-3-(morpholinomethyl)benzene-1,2-diol in various environments (P. Das, M. V. Encinas, S. Steenken, & J. Scaiano, 1981).

Propriétés

IUPAC Name |

5-tert-butyl-3-(morpholin-4-ylmethyl)benzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-15(2,3)12-8-11(14(18)13(17)9-12)10-16-4-6-19-7-5-16/h8-9,17-18H,4-7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHOBORMCCTQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)O)O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-fluorophenyl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2808276.png)

![3-[3-(1,1-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)

![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2808283.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2808285.png)

![5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2808292.png)

![3-[4-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-1,2-benzothiazole](/img/structure/B2808295.png)